![molecular formula C14H7Cl2NO2S2 B2713929 (E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 301687-89-8](/img/structure/B2713929.png)
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
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Description
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, also known as DCFMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Anticancer Activity
Several studies have focused on the anticancer properties of thiazolidinone derivatives. For instance, Chandrappa et al. (2009) synthesized various thiazolidinone compounds, showing that they exhibit moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner (Chandrappa et al., 2009). Additionally, Chandrappa et al. (2010) explored the in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against mouse tumors, finding significant reduction in tumor volume and cell number (Chandrappa et al., 2010).
Antimicrobial Activity
Research by B'Bhatt and Sharma (2017) showed that novel compounds containing 2-thioxothiazolidin-4-one derivatives exhibited in vitro antibacterial activity against various bacterial strains and antifungal activity against fungi (B'Bhatt & Sharma, 2017).
Anti-inflammatory and Antinociceptive Properties
Selvam et al. (2012) synthesized thiazolopyrimidine derivatives with potential antinociceptive and anti-inflammatory properties. Their research indicated significant activities in these areas, highlighting the therapeutic potential of such compounds (Selvam et al., 2012).
Antioxidant Agents
Prabakaran et al. (2021) conducted a study on chalcone derivatives, demonstrating their potent antioxidant properties. These derivatives were synthesized and evaluated for their in vitro antioxidant activity, showcasing the versatility of thioxothiazolidin-4-one in developing therapeutic agents (Prabakaran et al., 2021).
HIV-1 Fusion Inhibitors
A study by Jiang et al. (2011) designed and synthesized derivatives of thioxothiazolidin-4-ones as HIV-1 entry inhibitors. These compounds effectively inhibited HIV-1 infection and blocked cell-cell fusion, indicating their potential as therapeutic agents against HIV-1 (Jiang et al., 2011).
properties
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(20)17-14(18)21-12/h1-6H,(H,17,18,20)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICTTPZJBHHAR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=S)NC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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